4-[4-nitro-3-(2-phenoxyethoxy)phenyl]morpholine
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Overview
Description
4-[4-nitro-3-(2-phenoxyethoxy)phenyl]morpholine is an organic compound that features a morpholine ring substituted with a nitrophenyl group and a phenoxyethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-nitro-3-(2-phenoxyethoxy)phenyl]morpholine typically involves a multi-step process. One common method includes the following steps:
Nitration: The starting material, 3-(2-phenoxyethoxy)aniline, undergoes nitration to introduce the nitro group at the 4-position.
Morpholine Introduction: The nitrated intermediate is then reacted with morpholine under suitable conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-[4-nitro-3-(2-phenoxyethoxy)phenyl]morpholine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The phenoxyethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Reduction: The major product is 4-[4-amino-3-(2-phenoxyethoxy)phenyl]morpholine.
Substitution: Depending on the nucleophile used, various substituted derivatives can be obtained.
Scientific Research Applications
4-[4-nitro-3-(2-phenoxyethoxy)phenyl]morpholine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound’s structural features make it a candidate for the development of novel materials with specific properties.
Biological Studies: It is used in research to understand its interactions with enzymes and receptors.
Mechanism of Action
The mechanism by which 4-[4-nitro-3-(2-phenoxyethoxy)phenyl]morpholine exerts its effects involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The morpholine ring can also interact with various receptors and enzymes, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 4-[4-nitro-3-(2-phenoxyethoxy)phenyl]methanol
- 4-[4-nitro-3-(2-phenoxyethoxy)phenyl]aniline
Uniqueness
4-[4-nitro-3-(2-phenoxyethoxy)phenyl]morpholine is unique due to the presence of both a nitro group and a morpholine ring, which confer distinct chemical and biological properties. Its structural features allow for diverse chemical modifications, making it a versatile compound for various applications.
Properties
IUPAC Name |
4-[4-nitro-3-(2-phenoxyethoxy)phenyl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5/c21-20(22)17-7-6-15(19-8-10-23-11-9-19)14-18(17)25-13-12-24-16-4-2-1-3-5-16/h1-7,14H,8-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVMPLEZBMMXDOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=C(C=C2)[N+](=O)[O-])OCCOC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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